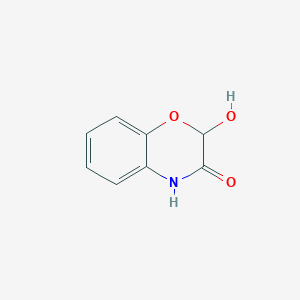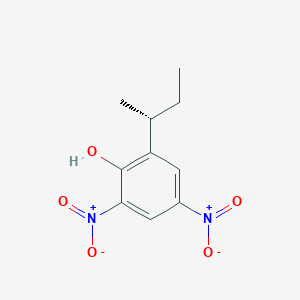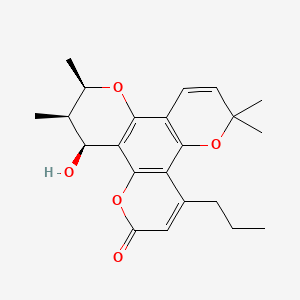
Aluminum tartrate
Descripción general
Descripción
Aluminum Tartrate is an organometallic compound manufactured by American Elements . It has a linear formula of Al2(C4H4O6)3 . It appears as white to yellow granules .
Molecular Structure Analysis
The molecular formula of this compound is C12H12Al2O18 . Its exact mass is 497.965 g/mol .
Chemical Reactions Analysis
Aluminum-based reactions often form Aluminum Hydroxide upon aqueous quenching . For example, reactions with reagents like LiAlH4 or DIBAL form Aluminum Hydroxide .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 498.18 . It has a melting point of 660 °C . It is insoluble in water . Its density is 2.207 g/cm3 .
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Aluminum Alloys
Aluminum tartrate plays a significant role in corrosion inhibition for aluminum alloys. Studies have shown that the cooperative effect of calcium ions and tartrate ions enhances the corrosion inhibition of pure aluminum in alkaline solutions. Tartrate ion itself has a limited inhibition effect, but when combined with calcium ion, it significantly improves the protective properties against corrosion (Shao et al., 2003). Similarly, cerium tartrate has been identified as an effective corrosion inhibitor for 2024-T3 aluminum alloy in saline environments, showing both anodic and cathodic inhibition properties (Hu et al., 2015).
Influence on Aluminum Bioavailability and Toxicity
Research on aluminum speciation in biological fluids has highlighted the potential impact of this compound on aluminum metabolism and toxicity. Tartrate can enhance the bioavailability of aluminum, making it soluble across the pH range of the small intestine. This is particularly relevant in scenarios involving increased aluminum levels, such as during aluminum hydroxide therapy. The coexistence of dietary phosphate and tartaric acid may affect the bioavailability and toxicity of aluminum (Desroches et al., 2003).
This compound Synthesis
Research into the synthesis of this compound from aluminum chloride solutions has been conducted to explore the chemical composition and characteristics of this compound. These studies have implications for the development and application of this compound in various scientific and industrial processes (Lee, 2011).
Environmental and Material Science Applications
In the context of environmental and material science, this compound has been studied for its role in processes like electropolishing of aluminum alloys and the inhibition of corrosion in specific aluminum contexts. For instance, the use of sodium tartrate as a stabilizer in alkaline baths has shown promise for improving the electropolishing process of aluminum alloys (Yong, 2003). Moreover, investigations into the effect of organic acids like tartrate on phosphate secondary adsorption on aluminum oxides have provided insights into the interactions at the molecular level, which are crucial for environmental remediation and industrial applications (Hu et al., 2004).
Propiedades
IUPAC Name |
dialuminum;2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O6.2Al/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMPIJCOSFCOM-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Al2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815-78-1 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)


![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)